molecular formula C13H8Cl2O3 B1426808 3-Chloro-4-(4-chlorophenoxy)benzoic acid CAS No. 1384431-04-2

3-Chloro-4-(4-chlorophenoxy)benzoic acid

Cat. No.: B1426808
CAS No.: 1384431-04-2
M. Wt: 283.1 g/mol
InChI Key: YDEGFQXDTVYLHP-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-chlorophenoxy)benzoic acid is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a chloro group and a phenoxy group

Biochemical Analysis

Cellular Effects

The cellular effects of 3-Chloro-4-(4-chlorophenoxy)benzoic acid are not well-documented. It is known that the compound can influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4-chlorophenoxy)benzoic acid typically involves the following steps:

  • Benzene Derivatives: Starting with benzene derivatives, chlorination reactions are performed to introduce chlorine atoms at specific positions on the benzene ring.

  • Phenoxy Group Introduction: The phenoxy group is introduced through a substitution reaction, often using a chlorophenol derivative as the reactant.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(4-chlorophenoxy)benzoic acid can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding aniline derivative.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as chlorobenzoic acids.

  • Reduction Products: Aniline derivatives, such as 3-Chloro-4-(4-chlorophenoxy)aniline.

  • Substitution Products: Various halogenated and functionalized benzene derivatives.

Scientific Research Applications

3-Chloro-4-(4-chlorophenoxy)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloro-4-(4-chlorophenoxy)benzoic acid is similar to other chlorinated benzoic acids, such as 2-Chlorobenzoic acid and 4-Chlorobenzoic acid. its unique structure, with the presence of both chloro and phenoxy groups, sets it apart. This structural difference can lead to variations in reactivity and biological activity compared to its counterparts.

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Properties

IUPAC Name

3-chloro-4-(4-chlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEGFQXDTVYLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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